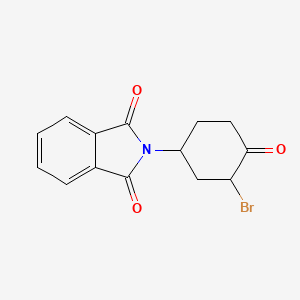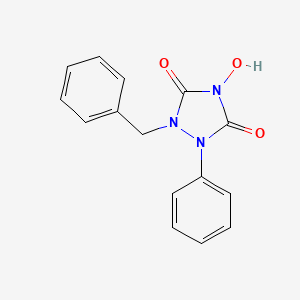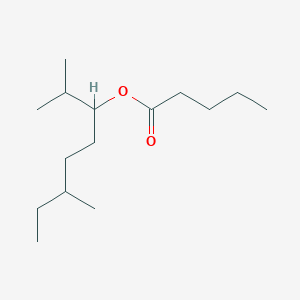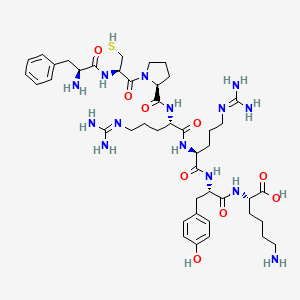phosphane CAS No. 193894-99-4](/img/structure/B12571908.png)
[2-(1H-Inden-3-yl)ethyl](diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Inden-3-yl)ethylphosphane is a chemical compound known for its unique structure and properties It is a phosphane derivative that features an indene moiety attached to an ethyl group, which is further bonded to a diphenylphosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Inden-3-yl)ethylphosphane typically involves the reaction of 2-(1H-inden-3-yl)ethyl bromide with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is then heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-(1H-Inden-3-yl)ethylphosphane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of reaction parameters and purification processes to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Inden-3-yl)ethylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly involving the indene moiety.
Substitution: The ethyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced indene derivatives.
Substitution: Various substituted ethyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(1H-Inden-3-yl)ethylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(1H-Inden-3-yl)ethylphosphane involves its interaction with molecular targets such as metal ions in coordination chemistry. The phosphane group acts as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The indene moiety may also contribute to the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand in coordination chemistry.
Diphenylphosphane: Similar to 2-(1H-Inden-3-yl)ethylphosphane but lacks the indene moiety.
Indenylphosphane: Contains an indene moiety but differs in the substitution pattern.
Uniqueness
2-(1H-Inden-3-yl)ethylphosphane is unique due to the presence of both the indene and diphenylphosphane groups. This combination imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a valuable compound in various research applications.
Propriétés
Numéro CAS |
193894-99-4 |
|---|---|
Formule moléculaire |
C23H21P |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(3H-inden-1-yl)ethyl-diphenylphosphane |
InChI |
InChI=1S/C23H21P/c1-3-10-21(11-4-1)24(22-12-5-2-6-13-22)18-17-20-16-15-19-9-7-8-14-23(19)20/h1-14,16H,15,17-18H2 |
Clé InChI |
XEPCBSIGCMOEDV-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C21)CCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)

![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)

![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)






![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)

